molecular formula C13H15N5O2 B2407276 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone CAS No. 2109241-58-7

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone

Cat. No.: B2407276
CAS No.: 2109241-58-7
M. Wt: 273.296
InChI Key: LBWDXXYLJDSBDE-UHFFFAOYSA-N
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Description

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone: is a complex organic compound that features a unique combination of triazole, azabicyclo, and isoxazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the azabicyclo[3.2.1]octane framework: This step often involves a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the isoxazole moiety: This can be done via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole or isoxazole derivatives.

Scientific Research Applications

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone: can be compared with other compounds that have similar structural features:

    Triazole-containing compounds: These compounds are known for their antifungal and antibacterial properties.

    Azabicyclo compounds: Often studied for their potential use in treating neurological disorders.

    Isoxazole derivatives: Known for their anti-inflammatory and analgesic properties.

Similar compounds include:

    1,2,3-Triazole derivatives: Used in various pharmaceutical applications.

    Azabicyclo[3.2.1]octane derivatives: Investigated for their effects on the central nervous system.

    Isoxazole derivatives: Studied for their potential therapeutic effects in inflammatory diseases.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2-oxazol-5-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(12-3-4-16-20-12)17-9-1-2-10(17)8-11(7-9)18-14-5-6-15-18/h3-6,9-11H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWDXXYLJDSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=NO3)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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